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Compound Name: Deuteroferriheme

Cat. No.: B1228466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Deuteroferriheme, also known as deuterohemin, is a derivative of heme, a coordination

complex consisting of an iron ion coordinated to a porphyrin ring. Unlike the more common

protoheme (heme B), deuteroferriheme lacks the vinyl groups at positions 2 and 4 of the

porphyrin macrocycle, with these being replaced by hydrogen atoms. This structural

modification significantly influences its chemical properties, including its reactivity, catalytic

activity, and dimerization equilibrium. This technical guide provides an in-depth overview of the

chemical properties of deuteroferriheme, with a focus on quantitative data, experimental

methodologies, and key reaction pathways.

Core Chemical Properties
Deuteroferriheme is a fascinating molecule with distinct physicochemical characteristics. Its

fundamental properties are summarized below.
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Property Value Reference

Molecular Formula C₃₀H₂₈ClFeN₄O₄ [1]

IUPAC Name

3-[18-(2-

carboxylatoethyl)-3,7,12,17-

tetramethylporphyrin-21,24-

diid-2-

yl]propanoate;hydron;iron(3+);

chloride

[1]

Molecular Weight 599.9 g/mol [1]

CAS Number 21007-21-6

Dimerization in Aqueous Solution
In aqueous solutions, deuteroferriheme exists in a pH-dependent equilibrium between its

monomeric and dimeric forms. This equilibrium is a critical factor influencing its catalytic

activity, with the monomeric species generally exhibiting significantly higher reactivity.[2]

Thermodynamic and Kinetic Data for Dimerization
The dimerization process and its associated thermodynamic and kinetic parameters have been

studied in detail.
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Parameter Value Conditions

Dimerization Equilibrium

Constant (K)
6.92 x 10⁻² pH-independent

ΔH⁰ (Enthalpy of Dimerization) +44 kJ/mol 5-25 °C

ΔS⁰ (Entropy of Dimerization) +120 J/K·mol 298 K

Dimerization Rate Constant

(k_f)
2.6 x 10⁸ M⁻¹s⁻¹ pH 6.70, 25 °C

Dissociation Rate Constant

(k_r)
1.1 x 10³ s⁻¹ pH 6.70, 25 °C

Dimerization Rate Constant

(k_f)
3.9 x 10⁸ M⁻¹s⁻¹ pH 7.05, 25 °C

Dissociation Rate Constant

(k_r)
0.7 x 10³ s⁻¹ pH 7.05, 25 °C

K is defined as [Dimer][H⁺]/[Monomer]²

Catalytic Activity
Deuteroferriheme exhibits significant catalatic and peroxidatic activity, primarily driven by the

reactivity of its monomeric form.

Catalatic Activity
Deuteroferriheme catalyzes the decomposition of hydrogen peroxide (H₂O₂). The catalytic

activity is inversely proportional to the hydrogen ion concentration, suggesting that the

hydroperoxide anion (HO₂⁻) is the reactive species.[2] Both monomeric and dimeric forms of

deuteroferriheme contribute to the catalytic decomposition of H₂O₂, although the monomer is

significantly more active.[2]

Peroxidatic Activity
Deuteroferriheme reacts with peroxo acids and hydrogen peroxide to form a spectroscopically

distinct and peroxidatically active intermediate, often referred to as a deuteroferriheme-
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peroxide compound (DPC).[3][4] This intermediate is an analogue of Compound I in peroxidase

enzymes.[3][4] The formation of this intermediate is a key step in the peroxidatic cycle.

The reaction of the peroxidatic intermediate with various substrates, such as phenols, has been

studied. The rate of reduction of this intermediate is markedly influenced by the substituents on

the phenol and the pH, with phenolate anions being the more reactive reducing species.

Reaction with Hydrogen Peroxide: A Mechanistic
Overview
The interaction of deuteroferriheme with hydrogen peroxide is a multifaceted process

involving the formation of a reactive intermediate, catalytic decomposition of H₂O₂, and

oxidative degradation of the porphyrin ring.
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Caption: Reaction pathway of Deuteroferriheme with hydrogen peroxide.

The reaction between monomeric deuteroferriheme and hydrogen peroxide leads to the

formation of a peroxidatic intermediate.[3] This intermediate can then follow two main
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pathways: oxidative degradation of the deuteroferriheme macrocycle to bile pigments and

carbon monoxide, or catalytic decomposition of another molecule of hydrogen peroxide to

oxygen and water.[1][3]

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and characterization of

deuteroferriheme are crucial for reproducible research. While a comprehensive, standardized

protocol for the synthesis of deuteroferriheme from protohemin was not found in the reviewed

literature, a general approach involves the removal of the vinyl groups of protohemin.

Purification of the resulting deuterohemin is critical and can be achieved through methods such

as column chromatography or selective precipitation.[5]

General Protocol for UV-Visible Spectroscopic
Characterization
UV-Visible spectroscopy is a fundamental technique for characterizing deuteroferriheme and

studying its reactions.

Sample Preparation: Prepare a stock solution of deuteroferriheme in a suitable solvent,

such as a dilute aqueous base (e.g., 0.1 M NaOH) or an organic solvent like dimethyl

sulfoxide (DMSO). The concentration should be determined spectrophotometrically using the

appropriate molar extinction coefficient.

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

Measurement: Record the absorbance spectrum from approximately 300 nm to 700 nm.

The Soret band, a strong characteristic peak, is typically observed around 400 nm.

Weaker Q-bands are observed in the 500-650 nm region.

Analysis: The position and intensity of the Soret and Q-bands are sensitive to the

aggregation state (monomer vs. dimer), the axial ligands coordinated to the iron center, and

the oxidation state of the iron.

General Protocol for Measuring Catalatic Activity
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The catalatic activity of deuteroferriheme can be monitored by measuring the rate of oxygen

evolution from the decomposition of hydrogen peroxide.

Reaction Setup: In a thermostated reaction vessel, add a buffered solution of known pH.

Initiation: Add a known concentration of deuteroferriheme to the buffer. Initiate the reaction

by adding a specific concentration of hydrogen peroxide.

Monitoring: Measure the rate of oxygen evolution using an oxygen electrode or by monitoring

the decrease in H₂O₂ concentration spectrophotometrically at 240 nm.

Data Analysis: Calculate the initial rate of reaction from the linear portion of the oxygen

evolution or H₂O₂ depletion curve. The specific activity can be expressed in terms of moles

of H₂O₂ decomposed per mole of deuteroferriheme per unit time.

Redox Potential
The redox potential of the Fe(III)/Fe(II) couple in deuteroferriheme is a critical parameter that

governs its electron transfer properties. While a specific, experimentally determined value for

deuteroferriheme was not definitively available in the reviewed literature, the redox potentials

of heme compounds are known to be influenced by factors such as the nature of the porphyrin

substituents, the axial ligands, and the surrounding environment. The lack of electron-

withdrawing vinyl groups in deuteroferriheme compared to protoheme would theoretically lead

to a more negative redox potential.

Experimental determination of the redox potential can be achieved using techniques such as

cyclic voltammetry or spectroelectrochemistry.[6][7][8]

Conclusion
Deuteroferriheme presents a unique set of chemical properties that distinguish it from other

heme derivatives. Its well-characterized dimerization equilibrium and its significant catalatic and

peroxidatic activities make it a valuable model compound for studying the mechanisms of

heme-containing enzymes. The formation of a reactive peroxidatic intermediate is central to its

catalytic function and oxidative degradation. Further research to establish a standardized

synthesis protocol and a definitive redox potential would be highly beneficial for the scientific
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community, enabling more precise and reproducible studies of this important molecule in the

fields of biochemistry, drug development, and catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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